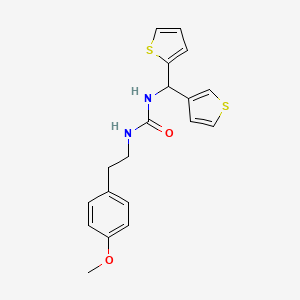

1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Description

1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a urea derivative characterized by a 4-methoxyphenethyl group attached to one nitrogen atom and a bis-thiophene methyl substituent on the other nitrogen. The compound’s structure combines aromatic methoxy and heterocyclic thiophene moieties, which are known to influence both physicochemical properties and biological activity.

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-23-16-6-4-14(5-7-16)8-10-20-19(22)21-18(15-9-12-24-13-15)17-3-2-11-25-17/h2-7,9,11-13,18H,8,10H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZFBFGCKJWPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxyphenethyl group and two thiophenyl groups linked through a urea moiety, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can be represented as follows:

Key properties include:

- Molecular Weight: 368.5 g/mol

- Solubility: Soluble in organic solvents such as DMSO and ethanol.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The methoxyphenethyl group may enhance lipophilicity, facilitating cellular uptake, while the thiophenyl groups could participate in π-π stacking interactions with aromatic amino acids in target proteins.

Antitumor Activity

Research has indicated that compounds similar to 1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea exhibit significant antitumor properties. For instance, derivatives containing thiophenes have been shown to inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.

Case Study:

A study involving various thiophene derivatives demonstrated that compounds with similar structural motifs showed IC50 values in the micromolar range against several cancer cell lines, suggesting potential efficacy as anticancer agents .

Anti-inflammatory Effects

1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea has also been explored for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Experimental Findings:

In a recent study, treatment with this compound resulted in a significant decrease in nitric oxide (NO) production, indicating its potential as a therapeutic agent in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can be influenced by modifications to its structure. Variations in the thiophenyl groups or alterations to the methoxy group can lead to changes in potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Replacement of thiophene with phenyl | Decreased antitumor activity |

| Addition of halogen substituents | Increased anti-inflammatory effects |

| Alteration of urea linkage | Changes in solubility and bioavailability |

Research Applications

1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea serves as a valuable scaffold for further drug development. Its unique structure allows for the exploration of novel derivatives that could enhance selectivity and efficacy against specific biological targets.

Comparison with Similar Compounds

Structural Analogues in Anticancer Urea Derivatives

describes urea derivatives with pyridine and aryl substituents evaluated for anticancer activity. Key comparisons include:

Key Observations :

Bis-Thiophene Derivatives in Materials Science

highlights zinc complexes using ligands like 1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione.

| Compound | Application | Key Property | Reference |

|---|---|---|---|

| Target Compound | Potential pharmaceutical use | Unknown (structural similarity) | N/A |

| Zinc complex () | Polymerization catalysis | Electropolymerization capability |

Key Observations :

- The bis-thiophene unit in the target compound may enable π-π stacking interactions, similar to those observed in electropolymerized metallopolymers.

Substituted Ureas with Aromatic Moieties

and provide data on structurally related ureas:

Key Observations :

- Molecular Weight : The target compound’s molecular weight is expected to fall between 370–380 g/mol, similar to these analogs. Higher molecular weight in naphthalene derivatives (e.g., 378.5 in ) may reduce solubility compared to the target compound .

- Aromatic vs. Heterocyclic Groups : Replacing naphthalene () with 4-methoxyphenethyl could enhance metabolic stability and reduce toxicity, as methoxy groups are less prone to oxidative metabolism than polyaromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.